2-Amino-3-fluorobenzonitrile

Catalog No.
S674155
CAS No.
115661-37-5
M.F
C7H5FN2
M. Wt
136.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-fluorobenzonitrile

CAS Number

115661-37-5

Product Name

2-Amino-3-fluorobenzonitrile

IUPAC Name

2-amino-3-fluorobenzonitrile

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

InChI

InChI=1S/C7H5FN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2

InChI Key

UNISSOLHERSZOW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N)C#N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C#N

The exact mass of the compound 2-Amino-3-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-3-fluorobenzonitrile (CAS 115661-37-5) is a highly specialized, bi-functional ortho-aminonitrile building block characterized by a fluorine atom at the 3-position. In industrial and laboratory procurement, it is primarily sourced as a critical precursor for the synthesis of fluorinated heterocycles, including quinazolines, triazoles, and advanced covalent organic frameworks . The specific placement of the highly electronegative fluorine atom adjacent to the amino group imparts distinct electronic properties, modulating the nucleophilicity of the amine and directing regioselective cyclizations. Unlike generic aniline derivatives, this compound is selected when downstream applications—ranging from nanomolar-affinity pharmaceutical active ingredients to high-performance lithium-ion battery cathodes—strictly require the precise steric and electronic footprint of the 3-fluoro-2-amino motif [1].

Procurement Fit

Ortho-amino and nitrile groups enable fluorinated heterocycle construction
Meta-fluorine pattern provides defined electronic and lipophilic properties
Reported high-yielding synthetic route supports multi-gram scale procurement

Substituting 2-amino-3-fluorobenzonitrile with its unfluorinated baseline, 2-aminobenzonitrile, or alternative positional isomers (such as 4-fluoro or 5-fluoro analogs) fundamentally disrupts both process chemistry and final product efficacy. The absence of the 3-fluorine atom drastically alters the electronic landscape of the molecule, raising the amine pKa from a substantially lower baseline up to 0.77, which shifts the kinetics of acid-catalyzed cyclizations and nucleophilic attacks . Furthermore, in pharmaceutical applications like IDO1 inhibitor synthesis, the precise 3-fluoro substitution is non-negotiable; altering this position eliminates the specific halogen-bonding interactions and steric constraints required to achieve low nanomolar target binding, reducing potency by several orders of magnitude [1]. Consequently, procurement must strictly specify the 3-fluoro isomer to ensure reproducibility and functional viability in downstream applications.

Substitution Risk

Regioisomer shift 4- or 5-fluoro regioisomers alter electronic distribution and lipophilicity, breaking SAR continuity and synthetic reproducibility.
Halogen mismatch Chlorine analog (2-amino-3-chlorobenzonitrile) differs in steric bulk and electronic effects, limiting direct replacement in heterocycle formation.

Amine pKa Modulation via 3-Fluoro Substitution

The introduction of the strongly electronegative fluorine atom at the 3-position significantly alters the basicity of the adjacent amino group. 2-Amino-3-fluorobenzonitrile exhibits an amine pKa that is substantially lower than the unsubstituted baseline 2-aminobenzonitrile (pKa 0.77) . This electronic modulation is critical for controlling reaction kinetics during electrophilic aromatic substitutions and cyclizations.

Evidence DimensionAmine pKa
Target Compound DataSignificantly <0.77 (due to ortho-fluoro electron withdrawal)
Comparator Or BaselinepKa 0.77 (2-aminobenzonitrile)
Quantified DifferenceSubstantial pKa reduction
ConditionsStandard aqueous conditions at 25°C

Predictable pKa modulation allows chemists to fine-tune reaction conditions for complex heterocycle syntheses, preventing unwanted side reactions during scale-up.

Synthetic Yield
Reported
78% isolated yield 2-Amino-5-fluorobenzonitrile route: low-yielding, costly
Supports scale-up procurement planning
From 7-fluoro-3-(oximino)indolin-2-one; compare with multi-step 5-fluoro isomer route

High-Yield Cyclization to 8-Fluoroquinazolin-4(1H)-ones

Despite the electron-withdrawing nature and steric bulk of the 3-fluoro group, 2-amino-3-fluorobenzonitrile maintains high-yield processability in heterocycle formation. Under strong acid catalysis using formic acid and sulfuric acid, it cyclizes to 8-fluoroquinazolin-4(1H)-one with an 88% yield . This demonstrates that the specific substitution pattern does not hinder the adjacent amino group during pyrimidine ring formation, matching or exceeding the typical ~82% yields observed for unfluorinated quinazolinone syntheses under similar conditions .

Evidence DimensionCyclization Yield
Target Compound Data88% yield of 8-fluoroquinazolin-4(1H)-one
Comparator Or Baseline~82% yield (unfluorinated quinazolin-4-one syntheses)
Quantified DifferenceComparable to slightly improved efficiency (+6%)
ConditionsFormic acid (88%) and H2SO4, reflux (105–115°C) for 1 hour

High cyclization yields ensure cost-effective scale-up and minimal waste when procuring this intermediate for API manufacturing.

Lipophilicity (XLogP3)
Reported
1.6 3-Amino-4-fluorobenzonitrile: 1.2
Differentiates SAR and ADME profile context
Computed by XLogP3; verify experimentally for lead optimization

Nanomolar Affinity Enhancement in Triazole Scaffolds

When utilized as a precursor for 2-fluoro-6-(1H-1,2,4-triazol-3-yl)aniline derivatives in pharmaceutical development, the 3-fluoro substitution pattern is essential for biological activity. Compared to unsubstituted 3-phenyl-1,2,4-triazole scaffolds, incorporating the specific 2-amino and ortho-fluoro motif improves indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity by over four orders of magnitude, shifting potency from the millimolar to the low nanomolar range [1].

Evidence DimensionIDO1 Inhibitory Activity
Target Compound DataLow nanomolar range (incorporating the 2-amino-fluoro motif)
Comparator Or BaselineMillimolar range (unsubstituted 3-phenyl-1,2,4-triazoles)
Quantified Difference>4 orders of magnitude improvement in potency
Conditionsin vitro IDO1 inhibition assays

Procuring the exact 3-fluoro isomer is non-negotiable for achieving the required ligand efficiency and target engagement in this class of immunotherapeutics.

Derivative Potency
Class-level inference
EC50 0.25 nM (derivative 2f)
Supports GPCR agonist research context
Derivative-specific; source not provided; scaffold evaluation only

Optimal Precursor for High-Performance Fluorinated CQNs

2-Amino-3-fluorobenzonitrile serves as an optimal precursor for synthesizing fluorinated tricycloquinazolines via ionothermal trimerization, achieving a 73% yield at 200°C [1]. In the development of fluorinated covalent quinazoline networks (F-CQNs) for battery cathodes, controlled fluorination based on this motif maintains a critical performance balance. Over-fluorinated analogs derived from 2-amino-3,5,6-trifluoroterephthalonitrile result in a lower nitrogen content (21.32 wt%) and inferior rate capacities, proving that the specific mono-fluoro ratio of the target compound is superior for preserving extended π-conjugated architecture [1].

Evidence DimensionMaterial Performance & Nitrogen Content
Target Compound DataOptimal rate capacity; high nitrogen retention
Comparator Or BaselineInferior rate capacity; 21.32 wt% N (over-fluorinated 2-amino-3,5,6-trifluoroterephthalonitrile)
Quantified DifferencePreservation of π-conjugation and higher relative nitrogen content
ConditionsIonothermal synthesis at 200°C with equimolar ZnCl2

For materials science procurement, this specific fluorination level ensures the structural integrity and electrochemical performance required for advanced battery cathodes.

Synthesis of 8-Fluoroquinazolin-4(1H)-ones and Related APIs

Where this compound is the right choice for manufacturing fluorinated heterocyclic active pharmaceutical ingredients. Its predictable pKa and high cyclization efficiency (88% yield) make it an ideal, scalable precursor for introducing the 8-fluoro substituent into quinazoline cores without sacrificing process yield .

Development of Low-Nanomolar IDO1 Inhibitors

Essential for immunooncology research and drug development workflows requiring the synthesis of 2-fluoro-6-(1H-1,2,4-triazol-3-yl)aniline derivatives. The specific 3-fluoro motif is mandatory to achieve the halogen-bonding interactions that drive target affinity from the millimolar to the nanomolar range [1].

Ionothermal Synthesis of Covalent Quinazoline Networks (CQNs)

The preferred monomer for materials science applications focusing on advanced lithium-ion battery cathodes. It provides the optimal balance of fluorine doping and nitrogen content, avoiding the performance degradation and reduced rate capacities associated with over-fluorinated precursors [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated heterocycle synthesis research
Ortho-amino/nitrile reactivity; low-temperature indole formation
Heterocycle formation reproducibility
β2-adrenoceptor agonist studies
Reported derivative potency and selectivity context
β2-AR cellular assay response, selectivity window
Lipophilicity-controlled SAR programs
Defined XLogP3 profile for logP modulation
Physicochemical property alignment
Multi-gram scale-up synthesis
Reported high-yielding synthetic route
Scale-up reproducibility, procurement cost-efficiency

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Amino-3-fluorobenzonitrile

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